7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzonitrile with chloroacetyl chloride followed by cyclization with formamide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted imidazoquinazolines .
Scientific Research Applications
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Known for its antimicrobial properties and potential as a therapeutic agent.
Uniqueness
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
7-Chloro-1-methylimidazo[2,1-b]quinazolin-5(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The chemical formula for this compound is C11H8ClN3O, with a molecular weight of approximately 233.66 g/mol. The structure features a quinazoline core substituted with a chlorine atom and an imidazole ring, contributing to its biological activity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including:
In a study by Zhang et al., compounds with similar structures exhibited significant cytotoxicity against MCF-7 and A549 cell lines, suggesting that modifications to the quinazoline framework can enhance anticancer activity . The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents at specific positions enhances potency against cancer cells.
The anticancer activity is attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : It induces G1 phase arrest in MCF-7 cells, preventing further progression through the cell cycle .
- Inhibition of Key Enzymes : The compound may inhibit crucial enzymes involved in cancer cell proliferation and survival.
Antibacterial Activity
Research has also indicated that this compound possesses antibacterial properties. Its effectiveness against various bacterial strains has been documented, although specific IC50 values remain less explored compared to its anticancer activity. The compound's structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of various enzymes:
- Dipeptidyl Peptidase IV (DPP-IV) : Important for glucose metabolism and implicated in diabetes management.
- Cyclooxygenase (COX) : Involved in inflammatory processes; inhibition can lead to anti-inflammatory effects .
Case Studies
Several case studies highlight the biological significance of this compound:
- Anticancer Efficacy : A study focused on the synthesis of quinazoline derivatives showed that modifications at the 2-position significantly enhanced cytotoxicity against MCF-7 cells .
- Enzyme Inhibition Studies : Another research project demonstrated that derivatives of this compound could effectively inhibit BACE1, an enzyme linked to Alzheimer's disease pathology, with promising IC50 values indicating potential therapeutic applications .
Properties
CAS No. |
61689-18-7 |
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Molecular Formula |
C11H8ClN3O |
Molecular Weight |
233.65 g/mol |
IUPAC Name |
7-chloro-1-methylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C11H8ClN3O/c1-14-4-5-15-10(16)8-6-7(12)2-3-9(8)13-11(14)15/h2-6H,1H3 |
InChI Key |
OGSGNQXRDMHKDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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